Physicochemical Differentiation: Computed LogP and Polar Surface Area vs. Non-Brominated Analog
The presence of the bromine atom at position 3 significantly alters the computed lipophilicity of 3-Bromo-6-methylimidazo[1,2-b]pyridazine compared to its non-halogenated parent scaffold. 6-Methylimidazo[1,2-b]pyridazine exhibits a LogP of approximately 0.92, whereas 3-Bromo-6-methylimidazo[1,2-b]pyridazine has a computed XLogP3-AA of 1.8 [1]. This represents a 0.88 log unit increase in lipophilicity, a difference of approximately 96%, which is a substantial shift that directly impacts solubility, membrane permeability, and protein-binding profiles of downstream drug candidates. The topological polar surface area (TPSA) remains at 30.2 Ų for the target compound, a value well within the range predictive of oral bioavailability [1]. These properties are distinct from closely related analogues: 3-chloro-6-methylimidazo[1,2-b]pyridazine would be expected to have a lower LogP due to chlorine's smaller atomic radius, while 3-iodo-6-methylimidazo[1,2-b]pyridazine would have a higher LogP but may exhibit decreased stability and increased molecular weight.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.8 |
| Comparator Or Baseline | 6-Methylimidazo[1,2-b]pyridazine: LogP ≈ 0.92 |
| Quantified Difference | ΔLogP = 0.88 (96% increase in lipophilicity) |
| Conditions | Computed using XLogP3 3.0 (PubChem release 2024.11.20) |
Why This Matters
This 0.88 log unit increase in lipophilicity directly expands the chemical space accessible for lead optimization, making this compound a preferred choice for SAR exploration targeting intracellular kinase domains that require balanced lipophilicity for cellular potency and favorable ADME profiles.
- [1] PubChem. (2024). 3-Bromo-6-methylimidazo[1,2-b]pyridazine (CID 59519553). National Library of Medicine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/59519553 View Source
